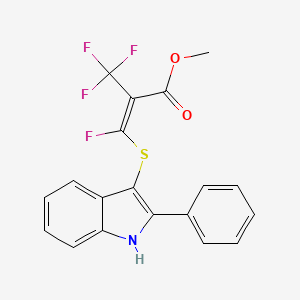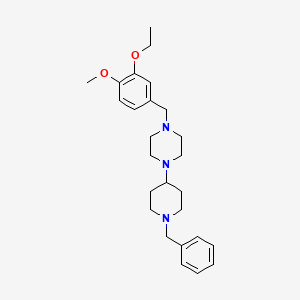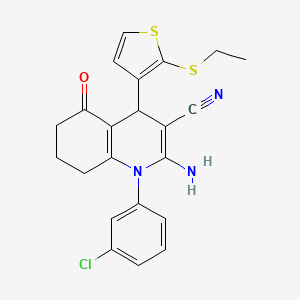![molecular formula C24H25N5O3S2 B11641657 N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]thiophene-2-carboxamide](/img/structure/B11641657.png)
N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-{4-ニトロ-3-[(1-フェニルエチル)アミノ]フェニル}ピペラジン-1-イル)カルボノチオイル]チオフェン-2-カルボキサミドは、そのユニークな構造特性と潜在的な用途により、様々な科学分野で関心を集めている複雑な有機化合物です。この化合物は、芳香族環、ニトロ基、ピペラジン部分の組み合わせを特徴としており、その化学反応性と潜在的な生物活性について研究の対象となっています。
準備方法
合成経路と反応条件
N-[(4-{4-ニトロ-3-[(1-フェニルエチル)アミノ]フェニル}ピペラジン-1-イル)カルボノチオイル]チオフェン-2-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。このプロセスは、コアのチオフェン-2-カルボキサミド構造の調製から始まり、ピペラジン環の導入、その後、ニトロ基とアミノ基による官能基化が行われます。これらの反応に使用される一般的な試薬には、塩化チオニル、ピペラジン、ニトロベンゼン誘導体があります。反応条件には、通常、制御された温度と、特定の変換を促進するための触媒の使用が含まれます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フローリアクターと自動合成プラットフォームを使用することで、効率と収率を向上させることができます。再結晶やクロマトグラフィーなどの精製方法を用いて、高純度の最終生成物を得ることができます。
化学反応の分析
反応の種類
N-[(4-{4-ニトロ-3-[(1-フェニルエチル)アミノ]フェニル}ピペラジン-1-イル)カルボノチオイル]チオフェン-2-カルボキサミドは、次のような様々な化学反応を起こします。
酸化: 特定の条件下では、ニトロ基をアミノ基に還元することができます。
還元: この化合物は、追加の官能基を導入するために酸化することができます。
置換: フェニル環上で芳香族置換反応が起こることができ、さらなる官能基化が可能になります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、還元のための水素ガス、過マンガン酸カリウムなどの酸化剤、置換反応のための求電子剤があります。反応条件は、目的の変換に応じて異なり、温度、溶媒、触媒の選択が重要な役割を果たします。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、ニトロ基の還元によりアミノ誘導体が生成されますが、芳香族置換により、様々な官能基をフェニル環に導入することができます。
科学研究への応用
N-[(4-{4-ニトロ-3-[(1-フェニルエチル)アミノ]フェニル}ピペラジン-1-イル)カルボノチオイル]チオフェン-2-カルボキサミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について調査されています。
医学: そのユニークな構造特徴により、潜在的な治療薬として注目されています。
工業: 新しい材料や化学プロセスの開発に利用されます。
科学的研究の応用
N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-[(4-{4-ニトロ-3-[(1-フェニルエチル)アミノ]フェニル}ピペラジン-1-イル)カルボノチオイル]チオフェン-2-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物のニトロ基とアミノ基は、生物学的巨大分子との水素結合と静電相互作用に関与し、その機能に影響を与える可能性があります。関与する経路には、酵素活性の阻害や細胞プロセスの阻害が含まれる可能性があります。
類似化合物の比較
類似化合物
- N-[(4-{4-ニトロ-3-[(1-フェニルエチル)アミノ]フェニル}ピペラジン-1-イル)カルボノチオイル]ベンザミド
- N-[(4-{4-ニトロ-3-[(1-フェニルエチル)アミノ]フェニル}ピペラジン-1-イル)カルボノチオイル]フラン-2-カルボキサミド
ユニークさ
N-[(4-{4-ニトロ-3-[(1-フェニルエチル)アミノ]フェニル}ピペラジン-1-イル)カルボノチオイル]チオフェン-2-カルボキサミドは、そのチオフェン環により、ベンゼン環やフラン環を持つ類似化合物と比較して、ユニークな電子特性と反応性を示す点が特徴です。このユニークさは、特定の化学的および生物学的現象を研究するための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]benzamide
- N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]furan-2-carboxamide
Uniqueness
N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]thiophene-2-carboxamide stands out due to its thiophene ring, which imparts unique electronic properties and reactivity compared to similar compounds with benzene or furan rings. This uniqueness makes it a valuable compound for studying specific chemical and biological phenomena.
特性
分子式 |
C24H25N5O3S2 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
N-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazine-1-carbothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H25N5O3S2/c1-17(18-6-3-2-4-7-18)25-20-16-19(9-10-21(20)29(31)32)27-11-13-28(14-12-27)24(33)26-23(30)22-8-5-15-34-22/h2-10,15-17,25H,11-14H2,1H3,(H,26,30,33) |
InChIキー |
PFHAHRYLDPWQEK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=S)NC(=O)C4=CC=CS4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-chloro-4-[(3-chloro-2-methylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11641578.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B11641583.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11641585.png)
![(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid ethyl ester](/img/structure/B11641588.png)

![Isopropyl N-(5-{3-[4-(2-hydroxyethyl)piperazino]propanoyl}-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)carbamate](/img/structure/B11641603.png)

![ethyl 2-(3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641613.png)
![5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-N-tert-butyl-2-methylbenzenesulfonamide](/img/structure/B11641616.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641621.png)
![3-[dimethyl(4-{[(2E)-3-phenylprop-2-en-1-yl]oxy}but-2-yn-1-yl)ammonio]propane-1-sulfonate](/img/structure/B11641627.png)
![(2Z)-2-(2,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11641646.png)
![2,5-Pyrrolidinedione, 3-[[2-(2-methoxyphenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11641648.png)
